(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester (3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762131
InChI: InChI=1S/C11H19NO3/c1-8-7-14-6-5-9(8)12-10(13)15-11(2,3)4/h9H,1,5-7H2,2-4H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1CCOCC1=C
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13762131

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl N-(3-methylideneoxan-4-yl)carbamate
Standard InChI InChI=1S/C11H19NO3/c1-8-7-14-6-5-9(8)12-10(13)15-11(2,3)4/h9H,1,5-7H2,2-4H3,(H,12,13)
Standard InChI Key UYMOJUAFYBITIS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCOCC1=C
Canonical SMILES CC(C)(C)OC(=O)NC1CCOCC1=C

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of (3-methylene-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester features a six-membered tetrahydro-pyran ring with a methylene group (CH2\text{CH}_2) at the 3-position and a carbamate functional group at the 4-position. The carbamate is further substituted with a tert-butyl (C(CH3)3\text{C}(\text{CH}_3)_3) group, which confers steric bulk and influences the compound’s reactivity .

Structural Descriptors

  • SMILES Notation: CC(C)(C)OC(=O)NC1CCOCC1=C\text{CC(C)(C)OC(=O)NC1CCOCC1=C}

  • InChIKey: UYMOJUAFYBITIS-UHFFFAOYSA-N\text{UYMOJUAFYBITIS-UHFFFAOYSA-N}

  • IUPAC Name: tert-butyl N-(3-methylideneoxan-4-yl)carbamate .

The presence of the carbamate group (OC(=O)N\text{OC(=O)N}) suggests utility as a protective group for amines in organic synthesis, a common application for tert-butyl carbamates .

Physicochemical Properties

The compound’s physicochemical profile, derived from computational and experimental data, is critical for understanding its behavior in synthetic and biological systems.

Key Properties

PropertyValueReference
Molecular Weight213.27 g/mol
XLogP3 (Partition Coefficient)1.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area47.6 Ų
Exact Mass213.1365 Da

The moderate XLogP3 value of 1.0 indicates balanced lipophilicity, suggesting potential permeability across biological membranes . The topological polar surface area (47.6 Ų) aligns with compounds capable of moderate solubility in polar solvents .

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